molecular formula C₂₁H₂₁Cl₂N₃O₃ B1146366 6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride CAS No. 183320-04-9

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride

Cat. No.: B1146366
CAS No.: 183320-04-9
M. Wt: 434.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride, or 6-ODC-Erlotinib HCl, is a novel drug developed by scientists to treat cancer. It is a derivative of the original Erlotinib, a tyrosine kinase inhibitor. 6-ODC-Erlotinib HCl has been found to be more effective than Erlotinib at inhibiting the growth of cancer cells.

Scientific Research Applications

Erlotinib's Role in Non-Small Cell Lung Cancer (NSCLC)

Erlotinib has been extensively studied for its effectiveness in treating non-small cell lung cancer (NSCLC). It is an orally active inhibitor of the EGFR/HER1, part of a key regulatory pathway in cancer. Research has demonstrated erlotinib's ability to significantly improve overall survival, progression-free survival, and time to disease-related symptoms in patients with NSCLC who have failed first- or second-line chemotherapy. This makes erlotinib a vital option for third-line treatment, marking a significant advancement in NSCLC therapy (Blackhall, Rehman, & Thatcher, 2005).

Pharmacokinetic Profile and Therapeutic Drug Monitoring

The pharmacokinetic profile of erlotinib is characterized by significant variability that may affect efficacy and tolerability. Studies have focused on the therapeutic drug monitoring (TDM) of erlotinib to optimize its clinical benefits. These investigations suggest that TDM, alongside adjustments for tumor biomarkers, could help in individualizing therapy to enhance treatment outcomes (Petit-Jean et al., 2015).

Combination Therapy with Other Anticancer Agents

There is ongoing research into the combination of erlotinib with other anticancer agents, such as bevacizumab, to explore synergistic effects. The rationale behind combination therapy is to target multiple pathways involved in tumor growth and resistance mechanisms, potentially leading to improved treatment efficacy and patient outcomes. The exploration of such combinations is part of a broader effort to enhance the clinical success rates in oncology by leveraging the complementary mechanisms of action of different therapeutic agents (Efferth, 2017).

Safety and Hazards

6-O-Desmethoxyethyl-6-O-chloroethyl Erlotinib Hydrochloride is classified as a hazardous compound .

Properties

IUPAC Name

6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3.ClH/c1-3-15-5-4-6-16(11-15)25-21-17-12-19(27-8-7-22)20(28-10-9-26-2)13-18(17)23-14-24-21;/h1,4-6,11-14H,7-10H2,2H3,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFZBXSVTMDWFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183320-04-9
Record name 4-Quinazolinamine, 6-(2-chloroethoxy)-N-(3-ethynylphenyl)-7-(2-methoxyethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183320-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

The title product was prepared from 4-chloro-6-(2-chloro-ethoxy)-7-(2-methoxyethoxy)-quinazoline (399 mg, 1.26 mmol) and 3-ethynyl-aniline (147 mg, 1.26 mmol) as described for Example 29. (515 mg; 94%; M.P. 215°-225° C. (dec); LC-MS: 398 (MH+); anal. RP18-HPLC RT: 4.85 min.).
Quantity
399 mg
Type
reactant
Reaction Step One
Quantity
147 mg
Type
reactant
Reaction Step One

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